2,6-Dichloro-3-isopropoxybenzoic acid
Description
2,6-Dichloro-3-isopropoxybenzoic acid is a halogenated benzoic acid derivative characterized by chlorine substituents at the 2- and 6-positions of the benzene ring and an isopropoxy group at the 3-position. Evidence indicates commercial discontinuation of this compound , possibly due to synthesis challenges or market factors.
Properties
IUPAC Name |
2,6-dichloro-3-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-5(2)15-7-4-3-6(11)8(9(7)12)10(13)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBCVFQQMYVKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylation of Substituted Phenols Under High-Pressure Conditions
The high-pressure carboxylation of phenolic precursors, as demonstrated in the synthesis of 3,6-dichloro-2-hydroxybenzoic acid , offers a adaptable pathway for generating 2,6-dichloro-3-isopropoxybenzoic acid. In this method, 2,6-dichloro-3-isopropoxyphenol is converted to its phenoxide salt using potassium hydroxide in an aqueous-organic solvent system (e.g., toluene or xylene). The phenoxide undergoes carboxylation with carbon dioxide at elevated pressures (5–6 MPa) and temperatures (140–150°C) in the presence of potassium chloride as a catalyst .
Post-reaction, the mixture is cooled, and the product is isolated via pH adjustments. The aqueous phase is acidified to pH 1–3 using hydrochloric acid, precipitating the crude acid. Subsequent purification via steam distillation removes unreacted phenol, yielding this compound with reported yields of 65–75% . Challenges include the limited commercial availability of 2,6-dichloro-3-isopropoxyphenol, necessitating prior synthesis through O-alkylation of 2,6-dichlororesorcinol with isopropyl bromide.
Diazotization-Hydroxylation-Carboxylation Sequence
Adapting the Dicamba synthesis pathway , this route begins with 2,6-dichloroaniline as the starting material. The aniline is diazotized using nitrosylsulfuric acid at −15°C to 50°C, forming a diazonium salt intermediate. Hydroxylation in 60–75% sulfuric acid at 150–170°C produces 2,6-dichlorophenol . Subsequent carboxylation via the Kolbe-Schmitt reaction introduces the carboxylic acid group at position 1.
The phenolic intermediate is then alkylated with isopropyl bromide in dimethylformamide (DMF) using sodium hydride as a base, achieving regioselective O-isopropylation at position 3. Final hydrolysis with lithium hydroxide monohydrate in aqueous tert-butanol yields the target acid with an overall yield of 55–60% . This method’s critical advantage lies in its use of widely available aniline precursors, though the high-temperature hydroxylation step requires specialized equipment to handle corrosive sulfuric acid.
Alkylation of 2,6-Dichlorosalicylic Acid
Direct alkylation of 2,6-dichlorosalicylic acid with isopropyl bromide provides a streamlined route. The reaction is conducted in DMF at 90–100°C using potassium carbonate as a base to deprotonate the phenolic hydroxyl group. Isopropyl bromide is added dropwise, and the mixture is stirred for 12–18 hours .
Purification involves extraction with ethyl acetate, followed by acidification to precipitate the product. Yields range from 70–80%, with minor byproducts such as di-isopropylated derivatives (≤5%) . A key limitation is the competing alkylation of the carboxylic acid group, which is mitigated by using bulky bases like potassium tert-butoxide to enhance O-selectivity.
Hydrolysis of Methyl 2,6-Dichloro-3-isopropoxybenzoate
The ester precursor, methyl 2,6-dichloro-3-isopropoxybenzoate (CAS 2025-01-0), is hydrolyzed under acidic or basic conditions. Basic hydrolysis with 2M sodium hydroxide in methanol-water (4:1) at 80°C for 6 hours provides the carboxylic acid in near-quantitative yields. Alternatively, acidic hydrolysis using 6M hydrochloric acid under reflux achieves similar results but requires longer reaction times (12–15 hours).
This method is advantageous for large-scale production due to the commercial availability of the ester precursor. However, the ester’s synthesis from 2,6-dichloro-3-isopropoxybenzoyl chloride and methanol introduces additional steps, impacting overall cost efficiency.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Hydrolysis of Ester Precursors
The carboxylic acid derivative is often synthesized via hydrolysis of its ester precursor, methyl 2,6-dichloro-3-isopropoxybenzoate . This reaction proceeds under basic or acidic conditions:
-
Basic Hydrolysis : Achieved using aqueous NaOH or LiOH in methanol, yielding the sodium salt of the acid, which is acidified to isolate the free acid.
-
Acidic Hydrolysis : Conducted with HCl or H₂SO₄ in aqueous methanol.
Example :
Conditions : Reflux in methanol/water (1:1) for 4–6 hours.
Decarboxylation
The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, forming 2,6-dichloro-3-isopropoxybenzene :
Conditions : Heating at 150–200°C or catalysis via copper in quinoline .
Nucleophilic Aromatic Substitution
The chlorine atoms at positions 2 and 6 participate in nucleophilic substitution, though reactivity varies due to electronic effects:
| Position | Nucleophile | Product | Conditions | Source |
|---|---|---|---|---|
| 2 or 6 | Amines (e.g., NH₃) | Amino derivatives | DMF, 80°C, NaH | |
| 2 or 6 | Methoxide | Methoxy derivatives | K₂CO₃, DMF, reflux |
The electron-withdrawing carboxylic acid group deactivates the ring, but the isopropoxy group at position 3 directs substitutions to ortho/para positions relative to itself.
Oxidation of the Isopropoxy Group
The isopropoxy (-O-iPr) side chain undergoes oxidation to form diol or ketone derivatives under strong oxidizing conditions :
Conditions : Aqueous KMnO₄ at 60°C for 12 hours.
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides:
Reduction Reactions
The carboxylic acid group can be reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄):
Conditions : Anhydrous THF, 0°C to room temperature .
Electrophilic Aromatic Substitution
The compound exhibits limited reactivity in electrophilic substitution due to deactivation by chlorine and carboxylic acid groups. Nitration occurs selectively at position 4 (para to the isopropoxy group) under controlled conditions:
Conditions : Fuming HNO₃ at 0–5°C .
Metal-Catalyzed Cross-Couplings
The chlorine atoms enable participation in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives |
| Buchwald-Hartwig | Amines, Pd₂(dba)₃ | Aryl amine derivatives |
Scientific Research Applications
Medicinal Chemistry
2,6-Dichloro-3-isopropoxybenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential as anti-inflammatory agents and inhibitors of specific enzyme pathways related to cancer and other diseases. For example, compounds derived from this acid have shown promise in inhibiting protein tyrosine phosphatases (PTPs), which are implicated in numerous cellular processes including cell growth and differentiation .
Case Study: Inhibition of Protein Tyrosine Phosphatases
- Objective : Evaluate the efficacy of this compound derivatives as PTP inhibitors.
- Findings : Certain derivatives exhibited selective inhibition of PTPs, suggesting potential therapeutic applications in oncology.
Synthesis of Bioactive Molecules
The compound is utilized in synthesizing bioactive molecules that can modulate biological pathways. Its ability to undergo various chemical transformations makes it a versatile building block in drug design.
Synthetic Intermediates
In organic synthesis, this compound is employed as an intermediate for producing more complex organic molecules. Its derivatives are often used in the synthesis of agrochemicals and other industrial chemicals.
Data Table: Synthetic Routes Involving this compound
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Isopropyl esters | 85 | |
| Amide Formation | Amides with various amines | 90 | |
| Halogenation | Halogenated derivatives | 75 |
Biodegradation Studies
Research has also been conducted on the biodegradability of this compound and its potential environmental impact. Studies indicate that certain microbial strains can effectively degrade this compound, suggesting its possible use in bioremediation strategies .
Case Study: Microbial Degradation
- Objective : Assess the biodegradability of this compound.
- Findings : Specific bacteria were identified that could metabolize the compound, reducing environmental toxicity.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key analogs include:
Key Observations:
Substituent Effects: Chlorine vs. Fluorine: Chlorine (electron-withdrawing) enhances stability and lipophilicity compared to fluorine, influencing bioavailability. Dicamba’s chlorine substituents contribute to its herbicidal potency .
Synthetic Accessibility :
- Microwave-assisted synthesis of pyridine analogs (e.g., 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid) achieves moderate yields (39%) , whereas Dicamba is commercially produced via traditional methods. The discontinuation of this compound may reflect scalability challenges .
Biological Activity :
- Dicamba’s herbicidal activity relies on auxin mimicry, a trait shared with other benzoic acids. The isopropoxy group in the target compound might alter receptor binding compared to methoxy derivatives .
- Fluorinated pyridine derivatives (e.g., ) exhibit distinct pharmacological profiles due to fluorine’s electronegativity and metabolic stability .
Physicochemical Properties
- Solubility : Chlorine and isopropoxy groups likely reduce aqueous solubility compared to caffeic acid’s polar hydroxyl groups .
- Thermal Stability: Halogenated benzoic acids generally exhibit higher melting points than non-halogenated analogs. Dicamba’s melting point (~114°C) suggests similar stability for the target compound .
Environmental and Commercial Considerations
Biological Activity
2,6-Dichloro-3-isopropoxybenzoic acid (DCIPA) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Research indicates that DCIPA may exert its biological effects through several mechanisms:
- Inhibition of Protein-Protein Interactions : DCIPA has been shown to disrupt critical protein interactions involved in oncogenic pathways, particularly those related to the c-Myc-Max complex. This disruption can lead to reduced transcriptional activity associated with cancer cell proliferation .
- Epigenetic Modulation : Some studies suggest that DCIPA may act as an epigenetic modulator, influencing gene expression through alterations in chromatin structure and function .
Anticancer Activity
DCIPA has demonstrated significant anticancer properties in various studies:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that DCIPA can inhibit cell proliferation and induce apoptosis. For instance, in assays using human lung cancer cell lines, DCIPA exhibited IC50 values in the low micromolar range, indicating potent activity against these cells .
- Animal Models : In vivo experiments have reported tumor regression in xenograft models treated with DCIPA. These studies highlight the compound's potential as a therapeutic agent in oncology .
Other Biological Activities
Beyond its anticancer properties, DCIPA has been investigated for other biological activities:
- Antimicrobial Properties : Preliminary studies have suggested that DCIPA may possess antimicrobial activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism .
Table 1: Summary of Biological Activity Studies on DCIPA
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
